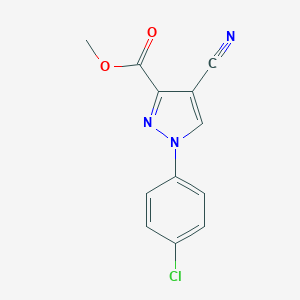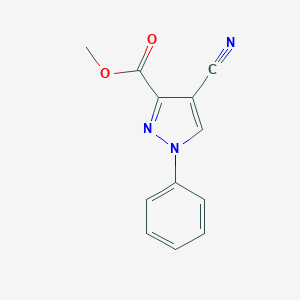
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate, also known as TDZ, is a synthetic plant growth regulator that has been widely used in agricultural practices. TDZ has been shown to have a significant impact on plant growth and development, including the promotion of cell division and differentiation, the induction of somatic embryogenesis, and the enhancement of fruit set and yield. In
Wirkmechanismus
The mechanism of action of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate is not fully understood, but it is believed to involve the activation of cell division and differentiation pathways. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been shown to interact with cytokinin receptors and to stimulate the expression of genes involved in cell division and differentiation. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate may also act as an antioxidant, which can protect plant cells from oxidative stress and promote growth.
Biochemical and Physiological Effects
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been shown to have a wide range of biochemical and physiological effects on plants. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can induce the formation of callus tissue, which is a mass of undifferentiated cells that can be used in tissue culture. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can also promote the growth and development of shoots and roots, as well as the formation of somatic embryos. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been shown to enhance fruit set and yield in a variety of crops, including grapes, tomatoes, and strawberries.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has several advantages for use in lab experiments. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate is a stable compound that can be easily synthesized and stored. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate is also highly effective at inducing somatic embryogenesis and promoting plant growth and development. However, there are also some limitations to the use of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate in lab experiments. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can be toxic to plant cells at high concentrations, and it may also have negative effects on plant development and morphology.
Zukünftige Richtungen
There are several potential future directions for research on 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate. One area of interest is the development of new 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate analogs that may have improved efficacy and reduced toxicity. Another area of interest is the use of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate in the production of secondary metabolites in plants, such as pharmaceutical compounds and natural products. Finally, the use of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate in combination with other plant growth regulators may lead to the development of new and innovative approaches to plant biotechnology.
Synthesemethoden
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with hydrazine hydrate, followed by the reaction of the resulting thiosemicarbazide with 1,3-diphenyl-2-thiourea. The final step involves the reaction of the resulting imidazolidinylidene with 4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate.
Wissenschaftliche Forschungsanwendungen
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been extensively studied in the field of plant biotechnology and has been shown to have a wide range of applications. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been used in plant tissue culture to induce somatic embryogenesis, which is the process of generating embryos from somatic cells. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can also be used to stimulate shoot and root formation in vitro, as well as to enhance the growth and development of plantlets.
Eigenschaften
Molekularformel |
C25H18N4O3S2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
[(5E)-5-(5-oxo-1,3-diphenyl-2-sulfanylideneimidazolidin-4-ylidene)-4-phenyl-1,3,4-thiadiazol-2-yl] acetate |
InChI |
InChI=1S/C25H18N4O3S2/c1-17(30)32-24-26-29(20-15-9-4-10-16-20)23(34-24)21-22(31)28(19-13-7-3-8-14-19)25(33)27(21)18-11-5-2-6-12-18/h2-16H,1H3/b23-21+ |
InChI-Schlüssel |
ZGJFCVCIUZNYMA-XTQSDGFTSA-N |
Isomerische SMILES |
CC(=O)OC1=NN(/C(=C\2/C(=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)/S1)C5=CC=CC=C5 |
SMILES |
CC(=O)OC1=NN(C(=C2C(=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)OC1=NN(C(=C2C(=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)



![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)